BZ-Phe-val-arg-amc

概要

説明

BZ-Phe-Val-Arg-AMC is a peptide-like compound that belongs to the category of fluorogenic substrates used for enzymatic assays. Its full chemical name is benzoyl-phenylalanyl-valyl-arginine-7-amino-4-methylcoumarin . This substrate is particularly sensitive to the enzyme thrombin and can be used for quantitative determination in relevant assays .

Synthesis Analysis

The synthesis of BZ-Phe-Val-Arg-AMC involves sequential coupling of the amino acids phenylalanine (Phe) , valine (Val) , and arginine (Arg) , followed by the attachment of the fluorogenic group 7-amino-4-methylcoumarin (AMC) . The benzoyl group serves as a protective moiety during the synthesis. Precise synthetic methods and conditions may vary, but the overall process ensures the formation of this specific substrate .

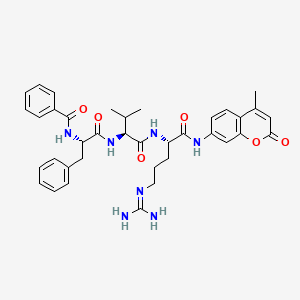

Molecular Structure Analysis

The molecular formula of BZ-Phe-Val-Arg-AMC is C₃₇H₄₃N₇O₆ , with a molecular weight of approximately 681.8 g/mol . The compound consists of the peptide sequence Bz-Phe-Val-Arg linked to the fluorogenic AMC group. The structure includes both aromatic and aliphatic regions, contributing to its specificity for thrombin cleavage .

Chemical Reactions Analysis

Upon exposure to thrombin , BZ-Phe-Val-Arg-AMC undergoes enzymatic cleavage. Thrombin specifically recognizes the arginine residue within the peptide sequence and efficiently releases the AMC fluorophore. The resulting fluorescence can be quantified, allowing for sensitive detection and measurement of thrombin activity .

Physical And Chemical Properties Analysis

科学的研究の応用

Detection of Cancer Procoagulant Activity

“BZ-Phe-val-arg-amc” is used in the detection of cancer procoagulant activity. Cancer procoagulant (CP) is a direct activator of coagulation factor X and is associated with the malignant phenotype . The fluorogenic substrate “BZ-Phe-val-arg-amc” enables the direct quantification of CP activity .

Thrombin Quantification

“BZ-Phe-val-arg-amc” is a sensitive fluorogenic substrate for the quantitative determination of thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately stops bleeding.

Protease Activity Detection

“BZ-Phe-val-arg-amc” is also used as a substrate for the trypsin-like activity of the 20S proteasome . The 20S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.

Ficain Activity Detection

In addition to thrombin, “BZ-Phe-val-arg-amc” is also cleaved by ficain . Ficain is a cysteine protease from the latex of plants in the fig family.

Tumor Marker Research

The use of “BZ-Phe-val-arg-amc” in cancer procoagulant activity detection has shown potential for CP as a sensitive and specific early stage tumor marker .

Coagulation Research

“BZ-Phe-val-arg-amc” is used in research related to coagulation, particularly in understanding the role of cancer procoagulant in activating coagulation factor X .

作用機序

将来の方向性

Research on BZ-Phe-Val-Arg-AMC continues to explore its applications beyond thrombin assays. Investigating its interactions with other proteases and optimizing its specificity could lead to novel diagnostic tools or therapeutic approaches. Additionally, exploring modifications to enhance stability and sensitivity remains an avenue for future research .

特性

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)/t28-,29-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDRNGBZKAOZHF-OLWNVYNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BZ-Phe-val-arg-amc | |

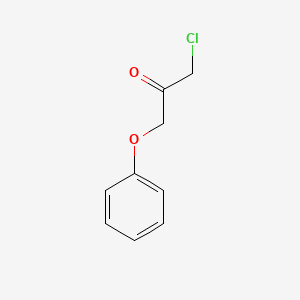

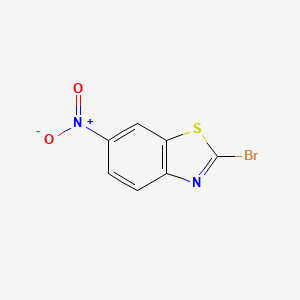

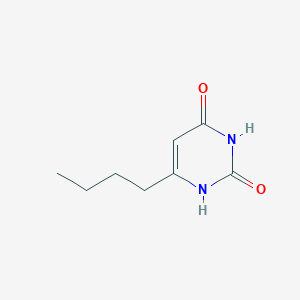

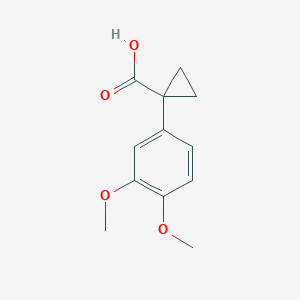

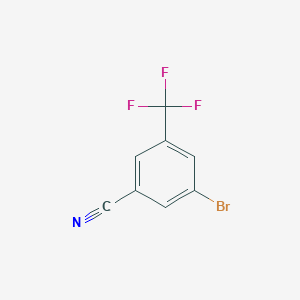

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)